molecular formula C10H12N2O2S B5785519 m-(3-Ethyl-2-thioureido)benzoic acid

m-(3-Ethyl-2-thioureido)benzoic acid

Cat. No.: B5785519
M. Wt: 224.28 g/mol
InChI Key: ICTBXPTUJREELF-UHFFFAOYSA-N
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Description

m-(3-Ethyl-2-thioureido)benzoic acid is a synthetic thiourea derivative designed for research applications, particularly in analytical chemistry and metallurgy. Its molecular structure, featuring both thiourea and benzoic acid functional groups, allows it to act as an effective chelating agent for various metal ions. A primary research application for related benzoylthiourea compounds is in the cloud point extraction (CPE) of trace metals from complex samples. These methods are utilized for the preconcentration of ions such as Fe³⁺, Co²⁺, Cu²⁺, and Zn²⁺ from aqueous matrices, biological fluids, and food samples prior to analysis by techniques like flame atomic absorption spectrometry (FAAS). The CPE process is valued for its green chemistry credentials, as it minimizes the use of toxic organic solvents while offering simplicity, low cost, and high efficiency . Thiourea derivatives are also recognized for their role as hydrogen-bond donors in catalysis and have been investigated for a range of biological activities, including antimicrobial and antioxidant properties . Key Research Applications: • Chelating agent for cloud point extraction and preconcentration of trace metals . • Building block in organic synthesis and catalyst design . • Precursor for the synthesis of heterocyclic compounds with potential biological activity . Notice: This product is provided for chemical and biological research use only. It is not intended for human or veterinary diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

3-(ethylcarbamothioylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-2-11-10(15)12-8-5-3-4-7(6-8)9(13)14/h3-6H,2H2,1H3,(H,13,14)(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTBXPTUJREELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-(3-Ethyl-2-thioureido)benzoic acid typically involves the reaction of 3-ethylbenzoic acid with thiourea under specific conditions. One common method involves the use of ammonium thiocyanate in dry acetone, which reacts with the benzoic acid derivative to form the desired thioureido compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: m-(3-Ethyl-2-thioureido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The thioureido group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzoic acid moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

Chemistry: m-(3-Ethyl-2-thioureido)benzoic acid is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: The compound exhibits significant biological activities, including antibacterial, antifungal, and antiviral properties. It is studied for its potential use in developing new antimicrobial agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its derivatives are used in the formulation of various drugs and agrochemicals.

Mechanism of Action

The mechanism of action of m-(3-Ethyl-2-thioureido)benzoic acid involves its interaction with specific molecular targets in microbial cells. The thioureido group is known to interfere with the synthesis of essential proteins and enzymes in bacteria and fungi, leading to their inhibition or death . The compound may also disrupt the cell membrane integrity of these microorganisms.

Comparison with Similar Compounds

Structural Comparison

The following table compares "m-(3-Ethyl-2-thioureido)benzoic acid" with ortho-substituted thioureido benzoic acids and other benzoic acid derivatives:

Compound Name Substituent Position Thiourea Substituent Molecular Formula Melting Point (°C) Key NMR Shifts (δ, ppm) Ref.
This compound Meta 3-Ethyl C₁₀H₁₂N₂O₂S Not reported Not available -
2-(3-Benzyl-3-methylthioureido)benzoic acid (3g) Ortho 3-Benzyl, 3-methyl C₁₆H₁₆N₂O₂S 117–119 3.24 (NCH₃), 5.19 (CH₂Ph), 10.75 (NH)
2-[3-Methyl-3-(2-phenylethyl)thioureido]benzoic acid (3h) Ortho 3-Methyl, 3-phenylethyl C₁₇H₁₈N₂O₂S 130–133 2.97 (CH₂CH₂Ph), 3.25 (NCH₃), 10.71 (NH)
2-[(Methylthio)thiocarbonylamino]benzoic acid (4i) Ortho Methylthio C₉H₉NO₂S₂ 148–150 2.59 (SCH₃), 11.95 (NH)
m-(Dimethylamino)benzoic acid Meta Dimethylamino C₉H₁₁NO₂ 150–153 Not reported

Key Observations :

  • Substituent Position: Meta-substituted derivatives (e.g., m-(dimethylamino)benzoic acid) exhibit distinct electronic effects compared to ortho analogs due to reduced steric hindrance and altered resonance interactions .
  • Hydrogen Bonding : The thiourea NH groups in ortho-substituted compounds (3g, 3h) participate in strong hydrogen bonding, as evidenced by downfield NH signals (δ ~10.7–10.75 ppm) .

Example :

  • Compound 4i was synthesized via reaction of anthranilic acid with carbon disulfide and methyl iodide, yielding 77% product after recrystallization .
  • m-(Dimethylamino)benzoic acid is commercially available, with synthesis involving nitration and reduction steps .

The target compound likely follows a similar pathway, with meta-substitution requiring specific directing groups during synthesis.

Comparison :

  • Ortho-thioureido analogs (3g, 3h) may exhibit higher toxicity than meta-substituted derivatives due to enhanced reactivity and hydrogen-bonding capacity.
  • m-(Dimethylamino)benzoic acid likely shows lower toxicity, as amino groups are less reactive than thiourea .

Q & A

Basic Research Questions

Q. What are the methodological steps for synthesizing m-(3-Ethyl-2-thioureido)benzoic acid with high yield and purity?

  • Answer : A multi-step synthetic route is typically employed, starting with functionalization of the benzoic acid backbone. Thiourea moieties are introduced via coupling reactions, such as reacting 3-ethyl isothiocyanate with an amino-substituted benzoic acid precursor. Catalytic transesterification or nucleophilic substitution may be used, with careful control of reaction temperature, solvent polarity (e.g., DMF or THF), and stoichiometry to minimize side products. Purification via recrystallization or column chromatography is critical, using mobile phases optimized for polar thiourea derivatives .

Q. How can X-ray crystallography confirm the molecular structure of this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol or acetonitrile. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (via the SHELX suite) resolves bond lengths, angles, and hydrogen bonding. Key parameters include triclinic or monoclinic space groups (e.g., P1), with unit cell dimensions (e.g., a = 4.8774 Å, b = 9.470 Å) validated against theoretical models .

Q. What chromatographic techniques are optimal for separating this compound from reaction byproducts?

  • Answer : Reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is effective. Detection at 254 nm captures UV-active aromatic and thiourea groups. Method optimization should balance retention time and resolution using design-of-experiment (DoE) approaches, particularly for acidic compounds prone to tailing .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental crystallographic data for this compound be resolved?

  • Answer : Discrepancies in bond lengths or angles often arise from dynamic effects (e.g., thermal motion) or hydrogen bonding. Refinement strategies include:

  • Applying anisotropic displacement parameters for non-H atoms.
  • Modeling disorder using PART instructions in SHELXL.
  • Validating hydrogen bonding via Hirshfeld surface analysis. Cross-validation with DFT calculations (e.g., B3LYP/6-311+G(d,p)) reconciles experimental and computational data .

Q. What mechanisms underlie the biological activity of this compound in eukaryotic systems?

  • Answer : The compound may act as a weak acid stressor, disrupting intracellular pH homeostasis. In yeast models (Saccharomyces cerevisiae), thiourea derivatives can inhibit amino acid transporters (e.g., Tpo1) or alter polyamine metabolism. Transcriptomic profiling (RNA-seq) and knockout strains (e.g., ΔTPO1) help identify resistance mechanisms, while LC-MS quantifies intracellular metabolites like putrescine and spermidine .

Q. How can researchers address challenges in detecting low-abundance metabolites of this compound in biological matrices?

  • Answer : Employ high-resolution LC-MS/MS with polarity switching (ESI+ and ESI−) and data-independent acquisition (DIA). Use isotopic labeling (e.g., ¹³C-benzoic acid) to track metabolic pathways. Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) enhances recovery of acidic metabolites. Non-target screening workflows (e.g., patRoon) coupled with spectral libraries improve annotation .

Methodological Tables

Table 1 : Key Crystallographic Parameters for this compound

ParameterValueSource
Space groupP1
Unit cell dimensionsa = 4.8774 Å, b = 9.470 Å
Z2
R-factor< 0.05

Table 2 : Optimization Criteria for HPLC Method Development

ParameterRecommendationSource
ColumnC18 (5 μm, 150 mm × 4.6 mm)
Mobile phaseWater/acetonitrile (0.1% HCOOH)
Flow rate1.0 mL/min
Detection wavelength254 nm

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